Clinical Tolerability: Ronomilast Shows Absence of Serious Adverse Events at Doses Up to 100 mg Daily in Phase 1
In a completed Phase 1 multiple ascending dose study in 48 healthy male volunteers, ronomilast was administered orally once daily for 10 days at doses up to 100 mg/day. No serious or severe adverse events were reported in any study subject, and the compound was generally well tolerated [1]. This tolerability profile at 100 mg/day—a dose at which robust and statistically highly significant biomarker responses confirmed pharmacological activity [2]—provides a differentiating safety margin relative to roflumilast, for which the approved therapeutic dose is 500 μg (0.5 mg) once daily due to dose-limiting GI adverse events at higher exposures [3]. The absence of severe adverse events at a dose 200-fold higher than roflumilast's clinical dose (by mass) supports ronomilast's claimed broader therapeutic window.
| Evidence Dimension | Maximum tested daily dose without serious or severe adverse events in healthy volunteers |
|---|---|
| Target Compound Data | 100 mg/day (oral, once daily, 10-day multiple ascending dose) |
| Comparator Or Baseline | Roflumilast: Approved therapeutic dose 500 μg (0.5 mg) once daily; GI adverse events limit higher dosing |
| Quantified Difference | Ronomilast tolerated at 200× higher mass dose than roflumilast's clinical dose, with no serious or severe AEs reported |
| Conditions | Phase 1 randomized, placebo-controlled, double-blind multiple ascending dose study; 6 sequential cohorts of 8 healthy male volunteers each; ronomilast administered orally for 10 days [1] |
Why This Matters
Demonstrates a wider tolerability window at pharmacologically active doses compared to the approved PDE4 inhibitor roflumilast, enabling dosing flexibility in experimental studies.
- [1] Biotie Therapies Corp. (26 April 2010). Positive top-line data from clinical study with third generation oral PDE4 inhibitor ELB353. BioSpace press release. View Source
- [2] Biotie Therapies Corp. Stock Exchange Release, 28 February 2013. Biotie updates outlook - non-cash impairment charge for ronomilast. View Source
- [3] Roflumilast Prescribing Information. Forest Pharmaceuticals, Inc. FDA-approved label. View Source
